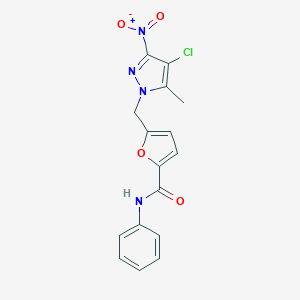![molecular formula C18H19ClN2O4S2 B213644 Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors.
Mechanism of Action
TAK-659 acts as a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and autoimmune disorders. TAK-659 inhibits the activity of BTK by binding to its active site, thereby preventing the downstream signaling cascade that leads to cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of BTK. Additionally, TAK-659 has been demonstrated to regulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. This effect is particularly relevant in the treatment of autoimmune disorders and inflammatory diseases, where the immune system is dysregulated.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, TAK-659 has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of TAK-659. One potential area of research is the development of TAK-659 as a therapeutic agent for the treatment of cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential side effects. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of TAK-659 involves a multistep process that includes the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form 2-chloro-5-(methylsulfanyl)benzoyl chloride. The resulting compound is then reacted with 4-methyl-3-thiophenecarboxylic acid to form methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of TAK-659 in inhibiting the activity of kinases involved in the growth and proliferation of cancer cells. Additionally, TAK-659 has shown promising results in the treatment of autoimmune disorders and inflammatory diseases by regulating the immune response.
properties
Product Name |
Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
|---|---|
Molecular Formula |
C18H19ClN2O4S2 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
methyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19ClN2O4S2/c1-9-13(18(24)25-4)16(27-14(9)17(23)21(2)3)20-15(22)11-8-10(26-5)6-7-12(11)19/h6-8H,1-5H3,(H,20,22) |
InChI Key |
MGNQWBVAAKUZNI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)SC)Cl)C(=O)N(C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)SC)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoyl}amino)benzamide](/img/structure/B213563.png)
![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)